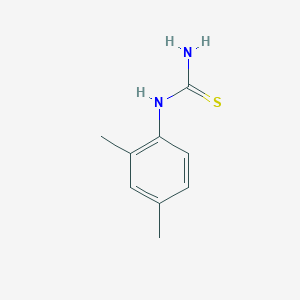

2,4-Dimethylphenylthiourea

Descripción general

Descripción

2,4-Dimethylphenylthiourea (CAS: 16738-20-8), also known as N-(2,4-dimethylphenyl)thiourea or 2,4-xylylthiourea, is a thiourea derivative with the molecular formula C₉H₁₂N₂S and a molecular weight of 180.27 g/mol . It features a thiourea (–N–C(=S)–N–) backbone substituted with a 2,4-dimethylphenyl group. This compound is primarily utilized in pharmaceutical synthesis, agrochemical research, and as a reagent in organic chemistry due to its role as a hydrogen-bond donor and metal chelator . Its structural simplicity and functional group versatility make it a valuable intermediate in medicinal chemistry.

Mecanismo De Acción

Target of Action

(2,4-Dimethylphenyl)thiourea, also known as 1-(2,4-Dimethylphenyl)-2-thiourea or 2,4-Dimethylphenylthiourea, primarily targets enzymes such as α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes. For instance, α-amylase and α-glucosidase are involved in carbohydrate metabolism, while AChE and BuChE are key enzymes in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For example, it has been found to be a potent inhibitor of AChE . By inhibiting these enzymes, (2,4-Dimethylphenyl)thiourea alters the normal biochemical processes in which these enzymes are involved.

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase affects the carbohydrate metabolism pathway, potentially leading to a decrease in the breakdown of complex carbohydrates into simple sugars . The inhibition of AChE and BuChE can disrupt the cholinergic system in the nervous system, affecting nerve signal transmission .

Result of Action

The inhibition of the target enzymes by (2,4-Dimethylphenyl)thiourea can lead to various molecular and cellular effects. For instance, the inhibition of α-amylase and α-glucosidase could potentially affect blood sugar levels, while the inhibition of AChE and BuChE could impact nerve signal transmission .

Análisis Bioquímico

Biochemical Properties

(2,4-Dimethylphenyl)thiourea interacts with various enzymes and proteins. For instance, it has been found to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . The nature of these interactions is complex and involves binding to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

The effects of (2,4-Dimethylphenyl)thiourea on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit glucose-6-phosphatase (G6Pase), an enzyme crucial for glucose metabolism .

Molecular Mechanism

At the molecular level, (2,4-Dimethylphenyl)thiourea exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the active sites of enzymes, inhibiting their activity and thereby influencing cellular processes .

Dosage Effects in Animal Models

The effects of (2,4-Dimethylphenyl)thiourea vary with different dosages in animal models. Studies have shown that it exhibits no toxic effect on any of the hematological and biochemical parameters or on liver histology of the experimental animals at any studied dose rate .

Metabolic Pathways

(2,4-Dimethylphenyl)thiourea is involved in various metabolic pathways. It interacts with enzymes such as G6Pase, influencing metabolic flux and metabolite levels .

Actividad Biológica

2,4-Dimethylphenylthiourea (2,4-DMPT) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on diabetes-related enzymes, analgesic properties, and potential cytotoxicity.

Chemical Structure and Properties

2,4-DMPT is characterized by its thiourea functional group and two methyl groups on the phenyl ring. Its chemical formula is C10H12N2S, and it is often studied for its interactions with biological targets such as receptors and enzymes.

1. Antidiabetic Activity

Recent studies have highlighted the potential of thiourea derivatives, including 2,4-DMPT, in managing diabetes. Research indicates that 2,4-DMPT can inhibit key enzymes involved in glucose metabolism:

- α-Amylase Inhibition: 2,4-DMPT shows significant inhibition of α-amylase, an enzyme that breaks down carbohydrates into sugars. The percentage inhibition was found to be substantial in in vitro assays.

- α-Glucosidase Inhibition: It also inhibits α-glucosidase, which plays a crucial role in carbohydrate digestion and glucose absorption. This inhibition can help lower postprandial blood sugar levels .

Table 1: Enzyme Inhibition by 2,4-DMPT

| Enzyme | Percentage Inhibition (%) |

|---|---|

| α-Amylase | 85 ± 1.9 |

| α-Glucosidase | 86 ± 0.4 |

These findings suggest that 2,4-DMPT could be a promising candidate for developing new antidiabetic agents.

2. Analgesic Properties

2,4-DMPT has been identified as a lead compound that activates the μ-opioid receptor, which is pivotal in pain modulation. The activation of this receptor has been associated with analgesic effects in animal models. Studies indicate that it may provide effective pain relief comparable to established analgesics .

Table 2: Analgesic Efficacy of 2,4-DMPT

| Study Type | Model Used | Efficacy |

|---|---|---|

| In Vivo | Mouse model | Significant analgesia |

3. Cytotoxicity

The cytotoxic effects of 2,4-DMPT have also been investigated. A study assessing its impact on rat L6 myotubes revealed varying degrees of cytotoxicity depending on the concentration used. This indicates a need for caution when considering therapeutic applications due to potential adverse effects at higher doses .

Case Studies

Several case studies have explored the implications of using thiourea derivatives like 2,4-DMPT in clinical settings:

- Diabetes Management: A study involving streptozotocin-induced diabetic mice demonstrated that treatment with 2,4-DMPT led to improved glucose uptake and reduced blood sugar levels compared to control groups treated with standard medications.

- Pain Relief: Clinical observations noted that patients receiving treatments involving compounds similar to 2,4-DMPT reported significant reductions in pain scores during postoperative recovery periods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dimethylphenylthiourea, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : Synthesis typically involves the reaction of 2,4-dimethylaniline with thiophosgene or thiourea derivatives under controlled pH and temperature. For reproducibility, use anhydrous solvents (e.g., dichloromethane) and maintain a reaction temperature of 0–5°C to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water mixture) improves yield and purity. Characterization should include melting point analysis, TLC (Rf comparison), and NMR spectroscopy to confirm the thiourea functional group (−NH−C(=S)−NH−) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.2 ppm) and thiourea NH protons (δ 8.5–9.5 ppm).

- IR Spectroscopy : Confirm the C=S stretch at ~1250–1350 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹.

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (180.26 g/mol) and fragmentation patterns consistent with the thiourea backbone .

Q. How can researchers assess the compound’s solubility and stability in common laboratory solvents?

- Methodological Answer : Perform solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) at room and elevated temperatures. Stability studies should include accelerated degradation tests under UV light, heat (40–60°C), and varying pH (2–12) over 48–72 hours. Monitor changes via HPLC to detect decomposition products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions.

- Purity Validation : Use elemental analysis (CHNS) and HPLC (≥98% purity threshold).

- Bioassay Optimization : Standardize cell lines, incubation times, and control groups. Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based assays).

- Meta-Analysis : Compare data from peer-reviewed studies (e.g., PubChem, Chemotion) while excluding non-GLP/GMP sources .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., tyrosine kinases or ion channels). Focus on hydrogen bonding with the thiourea moiety and hydrophobic interactions with methyl groups.

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-target complexes. Validate with experimental IC50/Kd values from SPR or ITC .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in thiourea derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) and thiourea backbone (e.g., alkylation).

- Bioactivity Profiling : Test analogs against a panel of targets (enzymes, receptors) to correlate substituent effects with potency.

- Data Clustering : Use PCA or heatmaps to identify critical pharmacophoric features .

Q. Data Management and Reproducibility

Q. How should researchers document and share synthetic protocols for thiourea derivatives to ensure reproducibility?

- Methodological Answer :

- ELN Entries : Record reaction parameters (time, temperature, solvent ratios), purification steps, and spectral data.

- Public Repositories : Upload datasets to Chemotion or RADAR4Chem with DOI assignments. Include raw NMR/FIR files and crystal structure data (if available) .

Q. What are the best practices for resolving spectral data ambiguities in thiourea characterization?

- Methodological Answer :

Comparación Con Compuestos Similares

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse physicochemical and biological properties depending on their substituents. Below is a detailed comparison of 2,4-dimethylphenylthiourea with structurally analogous compounds:

Structural and Physicochemical Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine substituents (e.g., 1-(2,4-difluorophenyl)thiourea) enhance polarity and water solubility compared to methyl groups in this compound .

- Steric Effects : Methylation at the thiourea nitrogen (e.g., 1-(2,4-dimethylphenyl)-3-methylthiourea) lowers melting points due to reduced intermolecular hydrogen bonding .

Chromatographic Behavior

HPLC retention times vary significantly among thiourea derivatives:

- This compound co-elutes near PTH-serine and dimethylphenylthiourea derivatives under standard conditions .

- N-methyl iodoacetamide (MIAA)-modified cysteine derivatives elute between dimethylphenylthiourea and PTH-alanine, highlighting distinct retention profiles based on substituent hydrophobicity .

- Fluorinated derivatives (e.g., 1-(2,4-difluorophenyl)thiourea) exhibit longer retention times due to increased polarity .

Métodos De Preparación

Nucleophilic Aromatic Substitution: Formation of (2,4-Dimethylphenyl)(2-Nitrophenyl)Sulfane (III)

Reaction Conditions and Optimization

The S-arylation of 2,4-dimethylbenzenethiol (II) with halogenated nitrobenzenes (e.g., 1-chloro-2-nitrobenzene) is conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Potassium carbonate (K₂CO₃) serves as the base, facilitating deprotonation of the thiol to enhance nucleophilicity .

-

Temperature : Reactions proceed optimally at 20–30°C, achieving yields >90% after 18 hours .

-

Solvent Impact : DMF outperforms methanol in reaction efficiency due to superior solubility of aromatic substrates .

Table 1: Comparative Solvent Performance in S-Arylation

| Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 25 | 95 | 18 |

| Methanol | 25 | 78 | 24 |

Nitro Group Reduction: Synthesis of 2-((2,4-Dimethylphenyl)Thio)Aniline (IV)

Reductant Selection and Mechanistic Insights

The nitro group in intermediate III is reduced to an amine using iron in acetic acid (AcOH) or thiourea dioxide in protic solvents. Iron-mediated reductions proceed via single-electron transfer mechanisms, while thiourea dioxide (formamidinesulfinic acid) acts as a two-electron reductant .

-

Iron/AcOH System : Achieves full conversion at 30°C over 16 hours, with subsequent neutralization using saturated NaHCO₃ .

-

Thiourea Dioxide : Operates at elevated temperatures (55–65°C) in methanol, enabling a one-pot process without intermediate isolation .

Table 2: Reduction Efficiency Across Reductants

| Reductant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Iron/AcOH | AcOH | 30 | 88 |

| Thiourea dioxide | Methanol | 60 | 92 |

Piperazine Ring Formation: Transition to Vortioxetine (V)

While beyond the scope of thiourea chemistry, the final step—piperazine ring formation—highlights the versatility of bis(2-chloroethyl)amine hydrochloride in constructing nitrogen heterocycles. Reaction in methyldiglycol at 120–140°C affords vortioxetine in 85% yield after crystallization . This methodology underscores the importance of high-boiling solvents in facilitating cyclization reactions.

Challenges and Limitations in Thioether/Thiourea Synthesis

Byproduct Formation

Oxidative coupling of thiols or thioureas can generate disulfides or thiocyanurates, respectively. The patent’s use of inert atmospheres (N₂) and antioxidant stabilizers (e.g., BHT) mitigates such side reactions .

Scalability Issues

Large-scale nitro reductions with iron require efficient filtration systems to remove metal residues. Thiourea dioxide, while cleaner, imposes higher material costs .

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-3-4-8(7(2)5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGLPYRXTCQWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168282 | |

| Record name | Thiourea, (2,4-dimethylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16738-20-8 | |

| Record name | N-(2,4-Dimethylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16738-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 2-thio-1-(2,4-xylyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016738208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, (2,4-dimethylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dimethylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.